Ferric nitrilotriacetate
Description
Conceptual Framework of Iron-Ligand Complexation in Biological and Environmental Contexts
Iron is an essential transition metal for nearly all living organisms, playing a critical role in processes such as oxygen transport, DNA synthesis, and cellular respiration. However, its utility is coupled with potential toxicity. Iron can exist in two primary oxidation states, ferrous (Fe²⁺) and ferric (Fe³⁺), and can readily participate in redox cycling. This ability allows it to catalyze the formation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), via the Fenton reaction.
To manage this reactivity, iron in biological systems is rarely found in a free form. Instead, it is complexed or chelated by various organic ligands. nih.gov These ligands, which range from small molecules like citrate (B86180) to large proteins like transferrin and ferritin, modulate iron's redox potential and solubility. The specific nature of the ligand decisively affects the catalytic efficacy of the iron it binds. nih.gov
This principle of iron-ligand complexation is also fundamental in environmental systems. In marine environments, for instance, more than 99% of dissolved iron is bound to organic ligands. usf.edu This complexation is crucial for maintaining iron in a soluble and bioavailable form in the ocean's slightly alkaline pH, which would otherwise cause it to precipitate as ferric hydroxide. usf.edu The biotic ligand model (BLM) is a framework used to predict the bioavailability and toxicity of metals, assuming that the biological effect is initiated by the metal binding to a sensitive biological surface, a process influenced by the equilibrium between the free metal ion and its various complexes in the surrounding medium. unige.ch Nitrilotriacetic acid, the ligand in FeNTA, serves as a synthetic chelator that mimics certain aspects of these natural systems, allowing for the controlled delivery of redox-active iron.
Significance of Ferric Nitrilotriacetate as a Mechanistic Probe in Oxidative Stress Studies
This compound is a well-established agent for inducing oxidative stress in laboratory settings, serving as a powerful mechanistic probe to understand the downstream consequences of ROS generation. medchemexpress.comnih.gov When administered in experimental models, FeNTA delivers iron to specific tissues, such as the kidneys and liver. mdpi.commedchemexpress.com At the cellular level, particularly in the renal proximal tubules, the ferric (Fe³⁺) iron in the FeNTA complex is reduced to its ferrous (Fe²⁺) state. mdpi.com This reduced iron then readily participates in Fenton-like reactions, generating a surge of oxidative stress that can overwhelm the cell's antioxidant defenses. nih.gov
The use of FeNTA has yielded detailed insights into the biochemical and molecular cascades initiated by oxidative stress. Research findings consistently demonstrate that FeNTA administration leads to a series of damaging events:
Depletion of Antioxidant Reserves: FeNTA treatment significantly depletes the levels of key non-enzymatic antioxidants, most notably glutathione (B108866) (GSH), a critical cellular protectant. nih.govresearchgate.net Studies in rats have shown GSH levels falling to approximately 55% of control levels. nih.govscispace.com
Inhibition of Antioxidant Enzymes: The activities of essential antioxidant enzymes that process ROS and their byproducts are markedly decreased. These include catalase, glutathione peroxidase, and glutathione reductase. nih.govscispace.com
Induction of Macromolecular Damage: The excess ROS generated cause widespread damage to cellular components. This is evidenced by a significant increase in lipid peroxidation, measured by products like malondialdehyde (MDA), and protein damage, indicated by elevated protein carbonyl content. nih.govnih.govresearchgate.net FeNTA also induces significant oxidative DNA damage, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8-OH-dG). researchgate.netosri.asia
Cellular Proliferation and Carcinogenesis: The oxidative injury prompted by FeNTA can trigger a compensatory proliferative response. nih.govscispace.com This hyperproliferation, combined with direct DNA damage, establishes FeNTA as a potent renal carcinogen and tumor promoter in rodent models. oup.commdpi.comnih.gov Studies show that while FeNTA alone can cause renal tumors, its promoting effect is dramatically enhanced in animals previously initiated with another carcinogen. oup.comnih.gov
These well-documented effects have solidified FeNTA's role as an indispensable tool for elucidating the mechanisms by which oxidative stress contributes to cellular injury and the development of cancer.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₆FeNO₆ |
| Molar Mass | 243.96 g/mol |
| CAS Number | 16448-54-7 |
| Synonyms | Fe-NTA, Iron(III) nitrilotriacetate |
| Structure | Chelate of Iron (Fe³⁺) and Nitrilotriacetic acid |
Data sourced from PubChem nih.gov and ChemScene chemscene.com.
Table 2: Summary of Research Findings on FeNTA-Induced Oxidative Stress
| Biomarker/Process | Effect Observed | Model System | References |
| Glutathione (GSH) | Significant depletion | Rat Kidney & Liver | nih.gov, researchgate.net, scispace.com |
| Lipid Peroxidation | Markedly increased | Rat Kidney & Liver | nih.gov, researchgate.net |
| Protein Carbonyl Content | Increased | Rat Kidney & Liver | nih.gov |
| Catalase Activity | Significantly decreased | Rat Kidney | nih.gov, scispace.com |
| Glutathione Reductase Activity | Dose-dependent decrease | Rat Kidney | nih.gov |
| DNA Synthesis | Increased | Rat Kidney | nih.gov, oup.com |
| DNA Damage (8-OH-dG) | Increased | In vitro | researchgate.net, osri.asia |
| Ornithine Decarboxylase (ODC) | Several-fold induction | Rat Kidney & Liver | nih.gov, researchgate.net |
| PEPCK mRNA Expression | Increased | Rat Liver | tandfonline.com |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
The mechanism of acute nephrotoxicity of an iron chelate in vivo has been investigated. Administration of a renal carcinogen ferric nitrilotriacetate (Fe-NTA) (15 mg Fe/kg bw, ip) led to selective loss of a renal protein with an apparent molecular mass of 17 kDa. Analysis of the 17 kDa protein by NH2-terminal sequence demonstrated its identity over 16 NH2-terminal residues as a kidney fatty acid-binding protein (k-FABP) that is a proteolytically modified form of alpha 2U-globulin, a major urinary protein of adult male rats. An immunochemical study using anti-alpha 2U-globulin polyclonal antibodies confirmed that a single injection of Fe-NTA led to a decrease in k-FABP levels. However, a 19-kDa protein identical to the alpha 2U-globulin progressively appeared in the kidney, suggesting that the proteolytic processing of alpha 2U-globulin in the renal proximal tubules was suppressed by the treatment with Fe-NTA. By monitoring k-FABP and its precursor alpha 2U-globulin, it was determined that repeated exposure to Fe-NTA caused suppression of both proteolytic and endocytotic activity of the kidney. |
|---|---|
CAS No. |
16448-54-7 |
Molecular Formula |
C6H6FeNO6 |
Molecular Weight |
243.96 g/mol |
IUPAC Name |
2-[bis(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
InChI Key |
FXDLIMJMHVKXAR-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
Other CAS No. |
16448-54-7 |
Synonyms |
FE(III)-NTA Fe-NTA FeNAc3 ferric nitrilotriacetate iron nitrilotriacetate iron nitrilotriacetic acid |
Origin of Product |
United States |
Molecular and Reaction Mechanisms Involving Ferric Nitrilotriacetate
Redox Chemistry and Reactive Oxygen Species (ROS) Generation by Ferric Nitrilotriacetate
This compound (Fe-NTA) is a compound known for its ability to induce oxidative stress through complex redox chemistry. mdpi.comnih.gov This process is central to its biological effects, including its carcinogenicity in animal models. nih.govnih.gov The reactivity of Fe-NTA stems from its capacity to participate in electron transfer reactions, leading to the generation of highly reactive oxygen species (ROS). nih.govsemanticscholar.org
Electron Transfer Dynamics and Iron Reduction Processes
The conversion of the ferric (Fe³⁺) form of iron in the Fe-NTA complex to the ferrous (Fe²⁺) state is a critical step in its ability to generate ROS. semanticscholar.orgfrontiersin.org This reduction is facilitated by various biological molecules, particularly those containing thiol groups. nih.gov
In biological systems, particularly in the renal proximal tubules, the reduction of Fe-NTA is intricately linked to the glutathione (B108866) (GSH) cycle. mdpi.comsemanticscholar.org After administration, Fe-NTA is filtered by the glomeruli and reaches the lumen of the proximal renal tubules. frontiersin.orgscialert.net Here, it encounters enzymes such as γ-glutamyl transpeptidase and dipeptidases, which are involved in the breakdown of glutathione. nih.govscialert.net The degradation of GSH produces cysteine and cysteinylglycine (B43971). mdpi.comscialert.net These thiol-containing molecules are potent reductants of Fe(III)-NTA to Fe(II)-NTA. mdpi.comnih.govscialert.net While glutathione itself can reduce Fe-NTA, it does so at a much slower rate compared to its metabolites, cysteine and cysteinylglycine. nih.gov This glutathione-cycle-dependent reduction is a key initiating event in the oxidative damage caused by Fe-NTA. mdpi.comnih.govsemanticscholar.org
Cysteine and cysteinylglycine are the primary biomolecules responsible for the efficient reduction of Fe(III)-NTA to its ferrous form, Fe(II)-NTA. mdpi.comscialert.net The ability of these thiols to reduce the iron complex correlates directly with their capacity to stimulate lipid peroxidation. nih.gov It has been proposed that the difference in reduction rates between GSH and its metabolites is not solely due to the pKa of their thiol groups, but also due to the way GSH ligands with the iron in the complex. nih.gov The reduction of Fe(III)-NTA by cysteine and cysteinylglycine is essential for the subsequent generation of reactive oxygen species and the resulting cellular damage. nih.govscialert.netoup.com
Glutathione-Cycle-Dependent Iron Reduction Pathways
Fenton and Fenton-like Reactions Catalyzed by this compound
Once reduced to its ferrous state, Fe(II)-NTA can catalyze Fenton and Fenton-like reactions, which are a major source of highly damaging reactive oxygen species. nih.govnih.gov The "free" or "catalytic" form of iron is known to mediate the production of ROS via the Fenton reaction. nih.gov
The classic Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH), which are extremely reactive and can damage all major classes of biomolecules. tandfonline.comtandfonline.com Fe-NTA has been shown to be a potent catalyst for the decomposition of hydrogen peroxide to generate hydroxyl radicals. researchgate.netnih.gov Studies using electron spin resonance (ESR) spectroscopy have confirmed the generation of hydroxyl radicals in the presence of Fe-NTA and hydrogen peroxide. researchgate.netnih.gov In addition to hydroxyl radicals, other reactive intermediates such as alkylperoxy radicals have also been detected. tandfonline.comtandfonline.com The generation of these reactive species is believed to be a key factor in the DNA damage and lipid peroxidation observed following Fe-NTA exposure. tandfonline.comtandfonline.comnih.gov
The catalytic activity of the iron complex in Fenton-like reactions is significantly influenced by the ligand environment and the pH of the surrounding medium. The nitrilotriacetate (NTA) ligand itself plays a crucial role by keeping the iron soluble and reactive at neutral pH. mdpi.com The complexation of iron with NTA can extend the pH range over which these redox reactions can occur. researchgate.net Studies have shown that Fe³⁺-NTA is more effective at catalyzing the production of hydroxyl radicals from hydrogen peroxide compared to other iron chelates. researchgate.net The rate of hydrogen peroxide decomposition by Fe(III)NTA is maximal at a pH of approximately 7.95 and is dependent on the molar ratio of NTA to iron. researchgate.net The nature of the chelating ligand can also influence the reduction potential of the Fe(III)/Fe(II) couple, thereby affecting the rate of the Fenton reaction. researchgate.net For instance, strong organic ligands like NTA can enhance the chemical oxidation of Fe(II) under anoxic conditions. nih.govacs.org
Interactive Data Table: Factors Influencing this compound Redox Activity
| Factor | Influence on Fe-NTA Activity | Key Findings | References |
| Reductants | |||
| Glutathione (GSH) | Slower reduction of Fe(III)-NTA. | Does not stimulate lipid peroxidation as effectively as its metabolites. | nih.gov |
| Cysteine | Rapid reduction of Fe(III)-NTA to Fe(II)-NTA. | Directly correlates with the stimulation of lipid peroxidation. | mdpi.comnih.govscialert.net |
| Cysteinylglycine | Rapid reduction of Fe(III)-NTA to Fe(II)-NTA. | A product of the glutathione cycle that efficiently reduces the iron complex. | mdpi.comnih.govscialert.net |
| Reaction Conditions | |||
| pH | Catalytic activity is pH-dependent. | Maximum rate of H₂O₂ decomposition by Fe(III)NTA is at pH ~7.95. | researchgate.net |
| Ligand (NTA) | Maintains iron solubility and reactivity at neutral pH. | Enhances the generation of hydroxyl radicals compared to other chelators. | mdpi.comresearchgate.net |
| Generated Species | |||
| Hydroxyl Radical (•OH) | Primary reactive species generated. | Causes DNA damage and lipid peroxidation. | tandfonline.comtandfonline.comresearchgate.net |
| Alkylperoxy Radicals | Also generated during the process. | Contribute to lipid peroxidation. | tandfonline.comtandfonline.com |
Generation of Hydroxyl Radicals and Other Reactive Intermediates
Modulation of Endogenous Antioxidant Systems by this compound
This compound (Fe-NTA) significantly disrupts the cellular antioxidant defense systems, primarily by targeting the glutathione (GSH) network and associated enzymes. This disruption leads to a state of oxidative stress, which is a key mechanism in its toxicity.
This compound is a potent depletor of cellular glutathione, a critical tripeptide that serves as a primary non-enzymatic antioxidant. tandfonline.comnih.gov Studies have consistently demonstrated that administration of Fe-NTA leads to a substantial decrease in GSH levels in tissues such as the liver and kidneys. oup.comoup.com This depletion can be quite severe, with hepatic GSH levels dropping to approximately 35% of control levels and renal levels falling to about 55% following Fe-NTA treatment. nih.govnih.gov The reduction in the GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS) and detoxify electrophilic compounds, thereby contributing significantly to Fe-NTA-mediated oxidative injury. tandfonline.comresearchgate.net The depletion of GSH is considered a central event in the cascade leading to tissue damage. tandfonline.comoup.com
Fe-NTA not only depletes GSH but also alters the activity of key enzymes involved in its metabolism and regeneration. A general decrease is observed in the activities of several crucial antioxidant enzymes following Fe-NTA exposure. nih.gov Specifically, the activities of Glutathione Reductase, Glutathione S-transferase, and Glutathione Peroxidase are all significantly diminished. tandfonline.comnih.govnih.gov This enzymatic suppression further cripples the cell's antioxidant capacity. Glutathione Reductase is vital for regenerating GSH from its oxidized form (GSSG), Glutathione Peroxidase is essential for detoxifying peroxides, and Glutathione S-transferase is key for conjugating toxins. tandfonline.comoup.com
In stark contrast to the other enzymes, the activity of γ-Glutamyl Transpeptidase (γ-GGT) is markedly increased by Fe-NTA. tandfonline.comnih.govnih.gov γ-GGT is a membrane-bound enzyme that breaks down extracellular GSH. mdpi.com It has been suggested that the elevated activity of this enzyme enhances the reduction of the Fe(III)-NTA complex to its more reactive ferrous state, which in turn can accelerate oxidative damage. mdpi.comosri.asia
Table 1: Effect of this compound on Glutathione-Related Enzyme Activities
| Enzyme | Observed Effect of Fe-NTA | Primary Function | References |
| Glutathione Reductase | Decrease | Regenerates GSH from GSSG | tandfonline.comnih.govnih.govnih.gov |
| Glutathione S-transferase | Decrease | Detoxification via conjugation | tandfonline.comnih.govnih.govresearchgate.net |
| Glutathione Peroxidase | Decrease | Reduction of hydrogen peroxide and lipid hydroperoxides | tandfonline.comnih.govnih.govnih.gov |
| γ-Glutamyl Transpeptidase | Increase | Catabolism of extracellular GSH | tandfonline.comnih.govnih.gov |
The activity of Glucose 6-Phosphate Dehydrogenase (G6PD) is also adversely affected by this compound. Studies report a significant decrease in G6PD activity in both the liver and kidneys following Fe-NTA administration. tandfonline.comnih.govnih.govnih.gov G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, which is the primary source of cellular NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). oup.com NADPH is an essential cofactor for Glutathione Reductase to regenerate reduced glutathione (GSH) from its oxidized state (GSSG). oup.com Therefore, the Fe-NTA-induced reduction in G6PD activity limits the availability of NADPH, which in turn impairs the recycling of GSH and further exacerbates the state of oxidative stress. tandfonline.comnih.gov
Alterations in Glutathione Metabolizing Enzyme Activities (e.g., Glutathione Reductase, Glutathione S-transferase, Glutathione Peroxidase, γ-Glutamyl Transpeptidase)
Biomolecular Interactions and Oxidative Modifications Induced by this compound
Fe-NTA's ability to induce oxidative stress leads to widespread damage to critical biomolecules, with lipids being a primary target. The resulting lipid peroxidation undermines the structural and functional integrity of cellular membranes.
This compound is a powerful initiator of lipid peroxidation, the oxidative degradation of lipids. tandfonline.comnih.gov This process damages cellular membranes, including the plasma membrane and the membranes of subcellular organelles like mitochondria and microsomes. nih.govjci.org The mechanism involves the generation of free radicals, which attack the polyunsaturated fatty acids within the membrane lipids. osri.asia This attack initiates a self-propagating chain reaction, leading to the formation of lipid peroxides and conjugated dienes, which can be measured as direct evidence of in vivo lipid peroxidation. jci.org The process is closely linked to Fe-NTA's cytotoxicity. nih.gov Studies have demonstrated that Fe-NTA induces a significant increase in lipid peroxidation in various tissues, an effect that is considered a principal manifestation of its toxicity. nih.govtandfonline.com This oxidative damage to membranes can disrupt cellular integrity, impair enzyme function, and ultimately lead to cell death. mdpi.com
A critical aspect of Fe-NTA-mediated lipid peroxidation is the requirement for pre-existing lipid peroxides (L-OOH) to initiate the process. nih.gov Research indicates that Fe-NTA is not efficient at initiating peroxidation in peroxide-free lipid systems. Instead, it acts as a potent catalyst that decomposes preformed hydroperoxides, a reaction that generates lipid alkoxyl and peroxyl radicals. nih.gov These radicals then propagate the chain reaction of peroxidation. The iron complex can be reduced to its ferrous state, which then reacts with L-OOH in a Fenton-like reaction to generate highly reactive radicals. nih.gov The unique catalytic capacity of Fe-NTA may be related to its ability to exist in multiple conformations at physiological pH, allowing it to effectively bind to membranes and facilitate the peroxidative cascade. nih.govnih.gov This dependence on preformed peroxides highlights that Fe-NTA acts primarily to amplify and accelerate existing, low-level oxidative processes within the membrane. nih.gov
Table 2: Research Findings on Fe-NTA Induced Lipid Peroxidation
| Study Focus | Key Finding | Model System | References |
| Mechanism of Initiation | Initiation of peroxidation requires the presence of preformed lipid peroxides. | Egg yolk phosphatidylcholine liposomes and microsomes | nih.gov |
| Cellular Damage Correlation | The increase in lipid peroxidation is associated with the generation of DNA strand breaks. | V79 cells | nih.gov |
| Role of pH and Conformation | Fe-NTA exists in different pH-dependent conformations that have varying abilities to induce lipid peroxidation. | In vitro lipid systems | nih.gov |
| In Vivo Evidence | Fe-NTA administration leads to the formation of conjugated dienes in hepatic mitochondrial and microsomal membranes. | Rat models of chronic iron overload | jci.org |
Lipid Peroxidation Mechanisms in Cellular and Subcellular Membranes
Membrane Binding Affinity and Charge Dependence in Peroxidation Catalysis
The catalytic efficiency of this compound in promoting lipid peroxidation is intricately linked to its ability to bind to cellular membranes. This binding is not a random event but is governed by electrostatic interactions, highlighting a significant charge-dependence in its mechanism.
Research has shown that for lipid peroxidation to be initiated by superoxide (B77818) radicals, the presence of a chelated metal catalyst that can bind to the membrane is essential. nih.gov The effectiveness of this binding is dictated by the coulombic attraction between a charged membrane and a catalyst with an opposing net charge. nih.gov this compound is particularly effective in this regard because it can exist in two forms at neutral pH. nih.gov This unique characteristic allows it to bind to membranes regardless of their net charge, whether positive or negative, thereby initiating peroxidation across a wide range of membrane types. nih.gov This universal binding capacity is a key factor in its ability to induce widespread lipid peroxidation. nih.gov
The process of Fe-NTA-induced lipid peroxidation involves a dose-dependent induction of peroxidation in vesicles. core.ac.uk Studies on rabbit small intestinal microvillus membrane vesicles have elucidated a two-step mechanism for iron uptake and subsequent peroxidation. core.ac.uk The first step involves the binding of ferrous iron (Fe(II)) to high-affinity sites on the membrane surface, followed by its transport across the membrane. core.ac.uk The second step, which occurs inside the membrane, is the chelation of the iron by a suitable agent. core.ac.uk This process underscores the importance of both binding and transport in the catalytic cycle of lipid peroxidation.
DNA Oxidation and Damage Induction
This compound is a potent inducer of oxidative DNA damage, a critical factor in its carcinogenic properties. oup.comnih.gov Its ability to catalyze the production of reactive oxygen species (ROS) leads to various forms of DNA lesions, including the formation of adducts and strand breaks, and impacts the cellular DNA repair machinery. medchemexpress.comosri.asiaosri.asia
A primary consequence of Fe-NTA-induced oxidative stress is the formation of oxidative DNA adducts, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being a major and well-studied product. nih.govoup.com The formation of 8-OHdG is considered a significant form of oxidative DNA damage. oup.com
Administration of Fe-NTA to rats has been shown to cause a rapid and significant increase in the levels of 8-OHdG in the kidney DNA. nih.govoup.com One study observed a five-fold increase in the 8-OH-Gua level in kidney DNA following a single injection of Fe-NTA. oup.com This increase in 8-OHdG formation occurs in a dose-dependent manner and correlates with nephrotoxic effects. nih.gov The presence of these adducts is a clear indicator of oxidative DNA damage and is often quantified as a biomarker of oxidative stress. jle.comresearchgate.net
Table 1: Oxidative DNA Adduct Formation
| Compound | Adduct Formed | Effect | Reference |
|---|
In addition to forming adducts, Fe-NTA, particularly in the presence of a reducing agent like hydrogen peroxide (H₂O₂), efficiently mediates the production of both single and double-strand breaks in DNA. oup.comnih.govosri.asia In vitro studies using supercoiled plasmid DNA have demonstrated that while Fe-NTA or H₂O₂ alone have minimal effect, their combination leads to a significant increase in nicked open circular DNA (indicative of single-strand breaks) and linear DNA (indicative of double-strand breaks). osri.asiaosri.asia
The optimal conditions for Fe-NTA-mediated DNA strand breakage have been identified as a neutral pH, low ionic strength, the presence of a reducing agent, and the absence of albumin. oup.comnih.gov These conditions are notably present in the cortical proximal tubules of the kidney, which is the primary site of Fe-NTA-induced toxicity and carcinogenicity. oup.comnih.gov The ability of Fe-NTA to induce double-strand breaks is particularly significant, as these lesions can lead to chromosomal aberrations and oncogenic transformation. oup.com
Table 2: DNA Strand Break Induction by this compound
| DNA Form | Type of Break | Inducing Agent | Reference |
|---|---|---|---|
| Supercoiled Plasmid DNA | Single-Strand Breaks (Nicked) | Fe-NTA + H₂O₂ | osri.asiaosri.asia |
The cellular response to Fe-NTA-induced DNA damage involves the activation of DNA repair pathways. Studies have shown that following the administration of Fe-NTA, there is an induction of repair activity for 8-OH-Gua in the target organ, the kidney. oup.comresearchgate.net This suggests an adaptive response by the cell to counteract the oxidative damage.
Furthermore, research has indicated that certain compounds can stimulate DNA repair processes to mitigate Fe-NTA's genotoxicity. For instance, the flavonoid myricetin (B1677590) has been shown to prevent the accumulation of oxidation products in DNA and stimulate the release of oxidized DNA bases, which is indicative of an activation of DNA excision-repair enzymes. nih.gov This was correlated with a dose-dependent induction of DNA polymerase beta gene expression. nih.gov DNA polymerase beta is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing damaged DNA bases resulting from oxidation. mdpi.com The regulation of DNA polymerase beta levels and its recruitment to lesion sites are critical for efficient DNA repair. biorxiv.org
Induction of Single and Double Strand Breaks in DNA
Protein Fragmentation and Modification
In vitro experiments have demonstrated that the combination of Fe-NTA and hydrogen peroxide leads to marked fragmentation of proteins, such as bovine serum albumin (BSA). osri.asiaosri.asia This fragmentation is a direct consequence of the oxidative attack on the protein structure.
A key aspect of Fe-NTA-induced protein modification is the formation of adducts with lipid peroxidation products, notably 4-hydroxy-2-nonenal (HNE). nih.govnih.gov HNE is a genotoxic and mutagenic aldehyde produced during lipid peroxidation. nih.gov
Immunohistochemical studies have shown that HNE-modified proteins are formed in the renal proximal tubules of rats following Fe-NTA administration. nih.govsemanticscholar.org The intensity of the staining for HNE-modified proteins increases in parallel with the levels of lipid peroxidation. nih.gov These HNE-protein conjugates are found in degenerating cells, and their levels decrease with subsequent necrosis. nih.gov Electron microscopy has further localized these HNE-modified proteins mainly within the mitochondria and nuclei of the proximal tubular epithelium, suggesting that these organelles are primary targets of oxidative damage. nih.gov The formation of these specific protein adducts is believed to play a role in the mechanisms of Fe-NTA-induced cell injury and carcinogenesis. nih.govnih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| 4-hydroxy-2-nonenal |
| 8-hydroxy-2'-deoxyguanosine |
| 8-hydroxyguanine |
| Bovine Serum Albumin |
| Deferoxamine |
| This compound |
| Glutathione |
| Hydrogen Peroxide |
| Myricetin |
| Nitrilotriacetic acid |
Interaction with Iron-Binding Proteins (e.g., Transferrin, Lactoferrin, Ferritin)
This compound (Fe-NTA) interacts significantly with key iron-binding proteins that are central to iron metabolism. These interactions are critical to understanding the compound's biological effects.
Transferrin: As the primary iron carrier in the blood, transferrin is a major target for Fe-NTA. Fe-NTA is capable of donating its iron to apotransferrin (iron-free transferrin). researchgate.net This process involves the formation of a short-lived intermediate complex of NTA-ferric ion-transferrin. researchgate.net The kinetics of this iron transfer are complex and biphasic in the presence of bicarbonate, which is essential for the final formation of the iron-transferrin complex. researchgate.net Studies have shown that the rate of iron uptake by apo-transferrin from Fe-NTA is rapid. nih.gov However, this interaction can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress. nih.gov
Lactoferrin: Found in mucosal secretions, lactoferrin also possesses a high affinity for iron. It can inhibit the cellular uptake of iron from Fe-NTA, but not from transferrin. wikigenes.org This suggests a competitive interaction where lactoferrin can sequester iron from the Fe-NTA complex, a mechanism that is part of its antimicrobial function. aai.orgjci.org
Ferritin: Ferritin is the main intracellular iron storage protein, sequestering iron to prevent toxicity. nih.gov Fe-NTA can deliver iron to ferritin for storage. nih.govmdpi.com However, a continuous influx of iron from Fe-NTA can overwhelm ferritin's storage capacity, leading to an increase in the labile iron pool and subsequent oxidative damage. nih.govmdpi.com In experimental models of iron overload using Fe-NTA, ferritin synthesis is induced as a protective measure to store the excess iron. nih.govmdpi.com
Quantitative Aspects of Protein Binding Experiments
The binding of iron from Fe-NTA to iron-binding proteins has been characterized through various quantitative studies, revealing the kinetics and thermodynamics of these interactions.
The reaction between Fe-NTA and transferrin has been a primary focus. Stopped-flow spectrophotometry has shown that in the presence of bicarbonate, the reaction is biphasic. researchgate.net The initial rapid phase, completed in tenths of a second, involves the formation of an intermediate complex containing NTA, iron, and transferrin. researchgate.net This is followed by a slower, first-order phase, lasting about 10 seconds, where the intermediate breaks down to form the stable iron-transferrin-bicarbonate product. researchgate.net
The binding affinity of nitrilotriacetate (NTA) for ferric iron is substantial, but it is lower than that of transferrin, which facilitates the iron transfer. The stability and reactivity of the Fe-NTA complex are pH-dependent. nih.gov Detailed procedures have been developed to prepare and standardize Fe-NTA solutions to ensure accurate and reproducible results in quantitative binding experiments. nih.govresearchgate.net
Kinetic studies comparing different iron chelates have shown that iron transfer to transferrin from NTA is significantly faster than from other chelators like citrate (B86180) or EDTA. researchgate.net The rate-limiting step in some iron chelate transfers can be the depolymerization of the chelate itself, but Fe-NTA, existing in a monomeric or dimeric state at neutral pH, reacts rapidly. researchgate.netresearchgate.net
The table below summarizes key quantitative findings from various protein binding experiments involving this compound.
| Interacting Protein | Experimental Technique | Key Quantitative Findings | Reference(s) |
| Transferrin | Stopped-flow spectrophotometry | Biphasic reaction with a rapid initial phase (<1s) and a slower second phase (~10s). The reaction is dependent on transferrin and Fe-NTA concentrations. | researchgate.net |
| Transferrin | UV Absorbance Spectrum | Achieved 100% iron loading of human apo-transferrin within 10 minutes, with a 2:1 stoichiometry of iron to apo-transferrin. | nih.gov |
| Transferrin | Not specified | The C-terminal site of transferrin binds Fe(nta) with a second-order rate constant of (7.00 ± 0.05) × 10³ dm³ mol⁻¹ s⁻¹. | rsc.org |
| Casein | Scatchard plots | Higher binding affinity for iron (log Kapp = 5.3) compared to whey protein isolate. | massey.ac.nz |
| Whey Protein Isolate | Scatchard plots | Lower binding affinity for iron (log Kapp = 3.6) compared to casein. | massey.ac.nz |
Cellular Responses and Signaling Pathways Modulated by this compound
Mechanisms of Cellular Injury and Death
This compound is a well-established agent for inducing cellular injury and death by promoting oxidative stress. medchemexpress.com The chelate facilitates the entry of iron into cells, leading to an excess of redox-active iron that catalyzes the formation of highly damaging reactive oxygen species (ROS) through the Fenton reaction. mdpi.comnih.gov This oxidative onslaught targets critical biomolecules like lipids, proteins, and DNA, culminating in distinct forms of cell death. researchgate.netmedchemexpress.com
Fe-NTA is a potent inducer of ferroptosis, a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. nih.govmdpi.com The process begins when excess iron from Fe-NTA catalyzes the peroxidation of polyunsaturated fatty acids within cellular membranes. mdpi.comfrontiersin.org This chain reaction of lipid peroxidation leads to a loss of membrane integrity and, ultimately, cell death. researchgate.netfrontiersin.org
A key event in Fe-NTA-induced ferroptosis is the depletion of glutathione (GSH) and the subsequent inactivation of glutathione peroxidase 4 (GPX4), a critical enzyme that neutralizes lipid peroxides. mdpi.com The accumulation of lipid hydroperoxides, particularly those derived from phosphatidylethanolamine (B1630911) (PE), generates reactive electrophiles that propagate the "death signal". mdpi.com This cascade of events is a hallmark of the ferroptotic pathway initiated by Fe-NTA, particularly observed in renal proximal tubules. nih.gov
The intense oxidative stress triggered by Fe-NTA can overwhelm cellular antioxidant defenses, leading to necrotic cell death. nih.govresearchgate.net This form of cell death is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can incite inflammation. researchgate.net In animal models, Fe-NTA administration induces tissue necrosis as a direct result of lipid peroxidation and oxidative damage. researchgate.net Specifically, in the kidneys, Fe-NTA is known to cause degeneration and necrosis of the proximal tubular cells. medchemexpress.comnih.gov This severe oxidative injury contributes to the compound's recognized nephrotoxicity. researchgate.net
In addition to ferroptosis and necrosis, Fe-NTA can also modulate apoptosis, or programmed cell death. The oxidative stress it generates acts as a trigger for the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which are central controllers of apoptosis. nih.govmdpi.com
Studies have shown that Fe-NTA-induced oxidative stress can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. wjgnet.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, promoting the release of cytochrome c. mdpi.comwjgnet.com The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. mdpi.comencyclopedia.pub Specifically, the activation of caspase-3 and caspase-9 has been observed in response to Fe-NTA-induced conditions, confirming the engagement of the apoptotic machinery. wjgnet.comphcog.com Fe-NTA has been shown to enhance the activation of caspase-3 and caspase-4, promoting neuronal cell death in certain contexts. nih.gov
The modulation of these apoptotic pathways is cell-type dependent. For instance, in human hepatocytes, Fe-NTA-induced oxidative stress promotes apoptosis by decreasing Bcl-2, increasing Bax, and activating caspase-3. wjgnet.com Conversely, in hepatic stellate cells, it was found to inhibit apoptosis through the opposite regulation of these same proteins. wjgnet.com
Induction of Ferroptosis and Lipid Peroxidation-Dependent Cell Death
Cell Proliferation and DNA Synthesis Enhancement
This compound (Fe-NTA) has been identified as a potent inducer of cell proliferation and DNA synthesis, particularly in renal tissues. Research has demonstrated that Fe-NTA administration leads to a significant increase in renal ornithine decarboxylase (ODC) activity, an enzyme closely associated with cell proliferation. researchgate.net Concurrently, a marked enhancement of DNA synthesis has been observed, quantified by the incorporation of [3H]thymidine into DNA. researchgate.net
In experimental models, Fe-NTA has been shown to act as a promoter of N-diethylnitrosamine (DEN)-induced renal tumorigenesis. While DEN initiation alone results in a lower incidence of renal tumors, the subsequent promotion with Fe-NTA significantly increases the tumor incidence to as high as 71%. researchgate.net This promotional effect is linked to the induction of oxidative stress and a concurrent increase in ODC activity and DNA synthesis, which provides a strong stimulus for renal tumor development. researchgate.net Studies have shown that inhibiting [3H]-thymidine incorporation and ODC activity can reduce tumor development. jci.org
The proliferative effects of Fe-NTA are not uniform across all renal compartments. Following administration, an 18-fold increase in cell proliferation has been noted in the outer stripe of the outer medulla of the kidney, with a more diffuse pattern in this region compared to the patchy proliferation observed in the cortex. medchemexpress.com This targeted proliferative response underscores the specific cellular and molecular pathways activated by Fe-NTA in different renal zones.
Furthermore, studies on renal cell carcinoma (RCC) induced by Fe-NTA have identified differential expression of genes associated with cellular proliferation. For instance, increased expression of Y-box binding protein, ribosomal proteins (S13, S15, L19), and heat shock proteins (HSP 86, gp96) has been observed in RCCs compared to normal kidney tissue, suggesting their role in the sustained proliferation characteristic of these tumors. ersnet.org
Interactive Data Table: Effect of this compound on Renal Tumorigenesis and Proliferation Markers
| Parameter | Condition | Observation | Reference |
| Renal Tumor Incidence | DEN-initiated, Fe-NTA-promoted | 71% | researchgate.net |
| Renal ODC Activity | Fe-NTA treatment | Several-fold increase compared to saline-treated controls | researchgate.net |
| Renal DNA Synthesis | Fe-NTA treatment | Increased [3H]thymidine incorporation into DNA | researchgate.net |
| Cell Proliferation (Outer Stripe of Outer Medulla) | Fe-NTA treatment (4 weeks) | 18-fold increase | medchemexpress.com |
Influence on Mitochondrial Membrane Potential and Reactive Oxygen Species Production
This compound (Fe-NTA) significantly impacts mitochondrial function, primarily through the induction of oxidative stress, which subsequently affects mitochondrial membrane potential and enhances the production of reactive oxygen species (ROS). The administration of Fe-NTA leads to iron deposition in mitochondria, creating an environment ripe for the generation of ROS through Fenton-like reactions. researchgate.netmdpi.com This process involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. mdpi.com
The resulting oxidative stress directly damages mitochondrial components. In HepG2 cells expressing cytochrome P450 2E1, Fe-NTA treatment was found to lower ATP levels and decrease the rate of oxygen consumption, indicative of mitochondrial respiratory chain impairment. nih.gov This mitochondrial damage is a key factor in the subsequent release of pro-apoptotic factors. nih.gov
While direct quantitative measurements of Fe-NTA's effect on mitochondrial membrane potential are complex, studies suggest a regulatory role for Fe-NTA-induced ROS on this parameter. ekb.eguni-freiburg.de For instance, hyperpolarization of the mitochondrial membrane potential has been linked to ferroptosis induced by cystine deprivation, a process that can be promoted by metabolites of the TCA cycle. mdpi.com The oxidative environment created by Fe-NTA can disrupt the delicate balance of the mitochondrial membrane potential, contributing to mitochondrial dysfunction. This is supported by findings that antioxidants like vitamin E can prevent the mitochondrial damage induced by Fe-NTA. nih.gov
The production of ROS is a central mechanism of Fe-NTA-induced toxicity. The generation of superoxide radicals from Fe²⁺-NTA autoxidation potentiates the iron-catalyzed Haber-Weiss reaction, leading to the formation of hydroxyl radicals and subsequent lipid peroxidation and oxidative DNA damage. jci.org This cascade of events underscores the critical role of mitochondria as both a source and a target of Fe-NTA-mediated oxidative stress.
Interactive Data Table: Impact of this compound on Mitochondrial Function
| Parameter | Cell/Tissue Model | Effect of Fe-NTA | Protective Agent | Reference |
| ATP Levels | HepG2 cells expressing CYP2E1 | Decreased | - | nih.gov |
| Oxygen Consumption | Permeabilized HepG2 cells | Decreased rate with substrates for complexes I, II, and IV | Vitamin E | nih.gov |
| Mitochondrial Damage | HepG2 cells expressing CYP2E1 | Present | Vitamin E | nih.gov |
| ROS Production | General mechanism | Increased via Fenton and Haber-Weiss reactions | - | jci.orgmdpi.com |
Activation of Cellular Stress Response Pathways (e.g., Nrf2 and Phase II Metabolizing Enzymes)
In response to the oxidative stress induced by this compound (Fe-NTA), cells activate protective stress response pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a key transcription factor that regulates the expression of a battery of antioxidant and phase II detoxifying enzymes, which play a crucial role in mitigating cellular damage from oxidative insults. mdpi.comekb.eg
Treatment with Fe-NTA leads to the activation and nuclear accumulation of Nrf2. ekb.eg This, in turn, upregulates the transcription of Nrf2 target genes. Studies in mice have shown that Fe-NTA administration induces a dose-dependent increase in the mRNA levels of several phase II metabolizing enzymes in the kidneys. These include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and the catalytic subunit of glutamate-cysteine ligase (GCLC). ekb.eg
For example, 6 hours after Fe-NTA treatment, the mRNA expression of HO-1, NQO1, and GCLC was increased by 740%, 200%, and 100%, respectively. ekb.eg The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful electrophiles generated during Fe-NTA-mediated oxidative stress. The importance of this pathway is underscored by the finding that Nrf2-knockout mice are more susceptible to Fe-NTA-induced nephrotoxicity, exhibiting more severe necrosis of renal tubule epithelial cells. mdpi.com
The activation of the Nrf2 pathway by Fe-NTA is a critical adaptive response to limit oxidative damage. This coordinated induction of cytoprotective genes represents a fundamental mechanism by which cells attempt to counteract the toxic effects of this iron chelate. ekb.eg
Interactive Data Table: Nrf2-Mediated Gene Induction by this compound
| Gene | Function | Fold Increase in mRNA Expression (6h post-Fe-NTA) | Reference |
| Heme oxygenase-1 (HO-1) | Antioxidant enzyme | 740% | ekb.eg |
| NAD(P)H quinone oxidoreductase 1 (NQO1) | Detoxification enzyme | 200% | ekb.eg |
| Glutamate-cysteine ligase, catalytic subunit (GCLC) | Rate-limiting enzyme in glutathione synthesis | 100% | ekb.eg |
| Multidrug resistance-associated protein 1 (Mrp1) | Efflux transporter | 72% | ekb.eg |
| Multidrug resistance-associated protein 2 (Mrp2) | Efflux transporter | 74% | ekb.eg |
| Multidrug resistance-associated protein 4 (Mrp4) | Efflux transporter | 99% | ekb.eg |
Experimental Models and Systems for Ferric Nitrilotriacetate Research
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro models are indispensable for dissecting the specific cellular and molecular effects of Fe-NTA. They provide controlled environments to study direct interactions, signaling pathways, and cellular responses, free from the systemic complexities of a whole organism.
Hepatic cell lines are crucial for understanding the impact of Fe-NTA on the liver, a primary site of iron metabolism and deposition.
Human Hepatic Stellate Cells (HSCs): These cells are central to the process of liver fibrosis. mdpi.comfrontiersin.org Research using human HSCs has shown that Fe-NTA-induced reactive oxygen species (ROS) can protect these cells from apoptosis by modulating Bcl-2 family proteins and the mitochondrial membrane potential. uni-freiburg.de Studies also investigate the effects of Fe-NTA on HSC proliferation as a model for fibrogenesis. researchgate.net
Chang Liver Cells: This human-derived cell line has been employed to study the cytotoxic effects of Fe-NTA. Research has demonstrated that Fe-NTA induces cytotoxicity and that superoxide (B77818) radicals play a significant role in this process. jst.go.jp These cells are also used to explore the biochemical and morphological changes associated with iron overload. jst.go.jp
Table 1: Research Findings in Hepatic Cell Lines
| Cell Line | Compound | Key Research Findings | Citations |
|---|---|---|---|
| Human Hepatic Stellate Cells | Ferric Nitrilotriacetate | Induces reactive oxygen species that regulate apoptosis. | uni-freiburg.de |
| Chang Liver Cells | This compound | Induces cytotoxicity mediated by superoxide radicals. | jst.go.jp |
Lymphocytes provide a valuable model for investigating the immunomodulatory and genotoxic effects of iron complexes like Fe-NTA.
Human T-lymphocytes (including Jurkat cells): Studies on human T-lymphocytes stimulated with phytohaemagglutinin have revealed that Fe-NTA is inhibitory to their proliferative response. nih.gov This contrasts with other iron complexes that can enhance proliferation. nih.gov Furthermore, Fe-NTA was found to decrease the CD4:CD8 ratio in these cultures. nih.gov Fe-NTA, often in combination with hydrogen peroxide, is used as a tool to induce oxidative DNA and protein damage in T-lymphocytes, allowing for the evaluation of the protective effects of antioxidants. osri.asiaosri.asianih.gov
Table 2: Research Findings in Lymphocyte Models
| Cell Model | Compound | Key Research Findings | Citations |
|---|---|---|---|
| Human T-lymphocytes | This compound | Inhibits phytohaemagglutinin-stimulated proliferation; decreases CD4:CD8 ratio. | nih.gov |
| Human T-lymphocytes (Jurkat) | This compound / H₂O₂ | Induces DNA and protein damage; depletes cellular glutathione (B108866). | osri.asiaosri.asianih.gov |
Primary cells, taken directly from living tissue, offer a model that more closely resembles the in vivo state compared to immortalized cell lines. cellculturecompany.com
Primary Rat Hepatocyte Cultures: These cultures are frequently used to study Fe-NTA-induced oxidative stress. physiology.org Research has shown that Fe-NTA induces oxidative damage to both DNA and lipids in these cells. nih.gov A key finding is that normal primary hepatocytes exhibit greater lipid peroxidation and DNA oxidation (measured as 8-hydroxy-2'-deoxyguanosine) when exposed to Fe-NTA compared to hepatoma (Fao) cells, indicating a higher sensitivity to iron-induced oxidative stress. nih.gov These systems are also employed to test the protective efficacy of various antioxidant compounds against Fe-NTA-induced damage. scirp.orgosti.gov
Table 3: Research Findings in Primary Cell Cultures
| Cell System | Compound | Key Research Findings | Citations |
|---|---|---|---|
| Primary Rat Hepatocytes | This compound | Induces oxidative damage to DNA and lipids; causes higher lipid peroxidation compared to Fao tumor cells. | nih.gov |
| Primary Rat Hepatocytes | This compound | Used as a model to induce oxidative stress for testing the antioxidant effects of compounds like lactate. | physiology.org |
Culturing cells in serum-free media is essential for studying the direct effects of iron compounds without the confounding influence of serum proteins, particularly transferrin. sigmaaldrich.com
Rat Hepatoma Cells (H4AZC2): Studies using these cells in hormone-supplemented, serum-free media have demonstrated that Fe-NTA can be taken up effectively and utilized to stimulate ferritin synthesis, indicating that transferrin is not an absolute requirement for this process. nih.gov Cells grown in serum-free conditions took up iron more rapidly and accumulated higher levels of intracellular iron and ferritin compared to cells in serum-supplemented media. nih.gov Other studies with rat liver epithelial cells in serum-free culture found Fe-NTA to be cytotoxic, a process that could be enhanced by bovine serum albumin (specifically its fatty acid component) and prevented by apotransferrin. nih.gov
Table 4: Research Findings in Serum-Free Media
| Cell Line | Culture Condition | Compound | Key Research Findings | Citations |
|---|---|---|---|---|
| Rat Hepatoma Cells (H4AZC2) | Serum-Free | This compound | Iron is taken up and stimulates ferritin synthesis without transferrin; uptake is more rapid than in serum-containing media. | nih.gov |
| Rat Liver Epithelial Cells (RL34) | Serum-Free | This compound | Induces cytotoxicity, which is enhanced by bovine serum albumin. | nih.gov |
Primary Cell Culture Systems (e.g., Rat Hepatocyte Cultures)
In Vivo Rodent Models for Iron-Mediated Pathological Processes
Rodent models are fundamental for studying the systemic effects of Fe-NTA, particularly its role in organ-specific toxicity and carcinogenesis, which cannot be fully replicated in vitro. nih.govmdpi.com
The administration of Fe-NTA to rodents is a well-established model for inducing renal cancer through oxidative stress. nih.govmdpi.commedchemexpress.com
Rats (Wistar, Long-Evans Cinnamon) and Mice (A/J): Repeated intraperitoneal injections of Fe-NTA in rodents reliably induce renal proximal tubular damage characterized by necrosis. nih.govaacrjournals.orgnih.gov This initial injury is a consequence of iron-catalyzed oxidative stress, leading to extensive lipid peroxidation and the formation of oxidative DNA lesions like 8-hydroxy-2'-deoxyguanosine (B1666359). nih.govoup.comsemanticscholar.org Over time, this chronic oxidative damage and the subsequent regenerative cell proliferation lead to a high incidence of renal cell carcinoma (RCC). nih.govmdpi.comaacrjournals.orgoup.com Studies have shown that male rodents are significantly more susceptible to both the acute nephrotoxicity and the carcinogenic effects of Fe-NTA than females, an effect dependent on sex hormones. aacrjournals.orgnih.gov The model is also used to show that Fe-NTA acts as a potent tumor promoter in animals pre-treated with an initiator like N-diethylnitrosamine, increasing tumor incidence dramatically. oup.comoup.com
Table 5: Research Findings in Rodent Models of Renal Injury
| Animal Model | Compound | Key Research Findings | Citations |
|---|---|---|---|
| Wistar Rats | This compound | Induces renal proximal tubular necrosis, lipid peroxidation, and a high incidence of renal cell carcinoma. | nih.govnih.govoup.comnih.gov |
| A/J Mice | This compound | Causes renal tubular cell carcinoma; male mice are more susceptible than females. | medchemexpress.comaacrjournals.org |
| Rats | This compound / DEN | Promotes N-diethylnitrosamine-induced renal tumorigenesis, increasing tumor incidence from 17% (Fe-NTA alone) to 71%. | oup.comoup.com |
Models of Renal Oxidative Injury and Carcinogenesis
Role of the Glutathione Cycle in Renal Proximal Tubule Damage
The administration of this compound (Fe-NTA) leads to significant damage in the renal proximal tubules, a process intricately linked to the glutathione (GSH) cycle. nih.gov Following injection, Fe-NTA is filtered by the glomeruli and reaches the lumen of the renal proximal tubules. nih.govingentaconnect.com Here, a crucial reduction of the ferric (Fe(III)) form of iron in the Fe-NTA complex to the more reactive ferrous (Fe(II)) form occurs. This reduction is not efficiently triggered by glutathione itself but is mediated by cysteine and cysteinylglycine (B43971), which are products of the GSH cycle. nih.gov
The enzyme γ-glutamyl transpeptidase (γ-GTP), located on the brush border membrane of the proximal tubules, plays a key role by breaking down extracellular GSH. nih.govresearchgate.net This process supplies the necessary cysteine and cysteinylglycine that then reduce Fe(III)-NTA to Fe(II)-NTA. nih.govoup.com The resulting Fe(II)-NTA is a potent catalyst for the generation of reactive oxygen species (ROS) via the Fenton reaction, leading to lipid peroxidation of renal cell membranes, oxidative DNA damage, and subsequent tubular injury and necrosis. nih.govingentaconnect.comnih.gov This glutathione cycle-dependent mechanism underscores the specific targeting of the renal proximal tubules by Fe-NTA toxicity. nih.govingentaconnect.com
Induction of Ornithine Decarboxylase (ODC) Activity and DNA Synthesis
This compound is a potent inducer of both ornithine decarboxylase (ODC) activity and DNA synthesis in renal tissue, which are considered markers for tumor promotion. nih.govoup.com In rat models, a single injection of Fe-NTA has been shown to increase renal ODC activity several-fold compared to control groups. nih.govoup.com For instance, one study observed a maximum 5-fold induction in ODC activity 12 hours after treatment. oup.com
Concurrently, Fe-NTA treatment stimulates a significant increase in renal DNA synthesis, as measured by the incorporation of [3H]thymidine. nih.govoup.com This increase in DNA synthesis is thought to be a compensatory response to the oxidative injury inflicted upon the renal cells by Fe-NTA. oup.com The induction of ODC and subsequent polyamine synthesis, along with enhanced DNA synthesis, provides a strong stimulus for cell proliferation, which, in the context of persistent oxidative stress and tissue damage, can contribute to the promotion of renal tumorigenesis. nih.govoup.comoup.com Studies have shown that these effects can be mitigated by pretreatment with antioxidants, further implicating oxidative stress as the underlying mechanism. nih.gov
Models of Hepatic Oxidative Injury
This compound is widely used to create experimental models of hepatic oxidative injury in rodents. mdpi.comwisdomlib.orgresearchgate.net Intraperitoneal injection of Fe-NTA leads to the accumulation of iron in liver parenchymal cells, inducing a state of significant oxidative stress. researchgate.netmdpi.com This is characterized by a marked increase in hepatic microsomal lipid peroxidation and the generation of hydrogen peroxide. researchgate.netnih.gov
The mechanism involves the Fe-NTA-mediated generation of free radicals, which overwhelm the antioxidant defense systems of the liver. researchgate.net This leads to the depletion of crucial antioxidants like glutathione (GSH) and a reduction in the activities of key antioxidant enzymes, including glutathione reductase, glutathione S-transferase, catalase, and glutathione peroxidase. nih.govresearchgate.net As a consequence of this oxidative damage, Fe-NTA also acts as a hepatic tumor promoter, enhancing hyperproliferative responses such as increased ornithine decarboxylase (ODC) activity and DNA synthesis in the liver. oup.comresearchgate.netnih.gov These models are valuable for studying the pathogenesis of oxidant-induced liver injury and for evaluating the protective effects of potential antioxidant compounds. researchgate.netnih.govoup.com
Pancreatic Islet Cell Studies
Experimental models using this compound have provided insights into iron-induced damage to pancreatic islet cells. medchemexpress.comnih.gov In these studies, administration of Fe-NTA leads to significant iron deposition in the pancreas, particularly in the exocrine cells and the islet β-cells. medchemexpress.com This iron overload induces oxidative stress through the generation of reactive oxygen species, causing damage and functional impairment of the insulin-secreting β-cells. medchemexpress.com
In rat models, a single injection of Fe-NTA has been shown to cause a temporary increase in plasma levels of immunoreactive insulin (B600854) (IRI) and immunoreactive glucagon (B607659) (IRG), peaking at two days post-injection before returning to normal. nih.gov Although blood glucose levels may remain normal initially, glucose tolerance is impaired. nih.gov Histochemical analysis reveals a reduction in insulin-storing β-granules and heavy metals within the islet cells, indicating a degranulation effect. nih.gov While these effects can be transitory with a single injection, repeated administration can lead to more severe outcomes, including hyperglycemia and glycosuria, providing a model for experimental hemochromatosis and iron-induced diabetes. mdpi.commedchemexpress.com
Comparative Species Differences in Experimental Outcomes
Research involving this compound has revealed notable species and strain differences in susceptibility to its toxic and carcinogenic effects. mdpi.comcapes.gov.brresearchgate.net A primary example is the difference in renal carcinogenesis between rats and mice. mdpi.com Rats, particularly Sprague-Dawley rats, are highly susceptible, frequently developing advanced renal cell carcinoma (RCC) with a high incidence of extensive pulmonary metastasis after repeated Fe-NTA administration. nih.govmdpi.com In contrast, mice (e.g., A/J strain) exhibit a much lower incidence of RCC, and the tumors that do develop are typically smaller and non-metastatic. mdpi.comresearchgate.net
Differences are also observed between mouse strains. A/J mice are more susceptible to Fe-NTA-induced nephrotoxicity and carcinogenesis than C57BL/6J mice. researchgate.net This difference in susceptibility has been linked to ferroptosis resistance. researchgate.net Furthermore, sex-based differences have been documented, with male A/J mice showing much higher susceptibility to Fe-NTA-induced lipid peroxidation, nephrotoxicity, and mortality compared to female mice. capes.gov.br This sex difference appears to be related to the rate of glutathione turnover in the kidney, which is significantly faster in males, providing more reducing equivalents (cysteine) that facilitate the toxic Fenton reaction. oup.com These comparative differences highlight the influence of genetic background and physiological factors on the outcomes of Fe-NTA-induced oxidative stress. iarc.fr
Environmental and Microbiological System Studies
Biomolecular Interactions with Microbial Cytochromes (e.g., Geobacter sulfurreducens PpcA)
The bacterium Geobacter sulfurreducens is known for its remarkable respiratory versatility, including its ability to use metals like iron as electron acceptors. frontiersin.org The periplasmic triheme cytochrome PpcA is the most abundant cytochrome in this bacterium and plays a key role in its electron transfer pathways. frontiersin.orgportlandpress.com Studies have demonstrated that PpcA can directly reduce this compound (Fe-NTA). frontiersin.org
Role in Solubilization and Bioavailability of Iron(III) in Natural Environments
In natural environments, iron is a critical micronutrient, but its bioavailability is often limited because the oxidized form, Iron(III), is poorly soluble at neutral pH. asm.orgnih.gov this compound plays a significant role in overcoming this limitation. The chelating agent, nitrilotriacetic acid (NTA), forms a stable, water-soluble complex with Fe(III), which enhances its solubility and, consequently, its bioavailability for microbial processes. frontiersin.orgontosight.ainih.gov
The presence of chelators like NTA is crucial in various ecosystems, particularly in contaminated waters and sediments where microbial activity is vital for bioremediation. frontiersin.org Studies have shown that NTA can significantly stimulate the reduction of Fe(III) oxides. asm.orgnih.gov One key mechanism for this stimulation is not just the direct solubilization of iron minerals, but also the extraction of humic substances from soil. asm.orgnih.gov These mobilized humic materials can act as electron shuttles, accepting electrons from microorganisms and transferring them to insoluble Fe(III) oxides, thereby facilitating their reduction. asm.org
Research comparing Fe(III)-NTA to other iron forms highlights its effectiveness in making iron accessible. For example, in studies of iron absorption, Fe(III)-NTA served as an efficient source of iron, though its uptake mechanism in biological systems like the gut requires reduction to the ferrous [Fe(II)] state. researchgate.net In microbial consortia, the rate of Fe(III) reduction is often much faster with Fe(III)-NTA compared to poorly soluble iron minerals like goethite and hematite, demonstrating its high bioavailability. frontiersin.org
The following table details the impact of NTA on iron solubilization in different experimental setups.
| Experimental System | Effect of NTA | Observed Outcome | References |
| Anaerobic Soil Microcosms | Enhanced Fe(III) reduction | NTA extracted humic substances from the soil, which acted as electron shuttles to facilitate Fe(III) reduction. | asm.orgnih.gov |
| Iron-Reducing Bacteria (IRB) Consortia | Rapid Fe(III) reduction | IRB consortia were able to reduce Fe(III)-NTA completely within 1-2 days, much faster than with iron (oxyhydr)oxides like goethite or hematite. | frontiersin.org |
| Oral Gavage in Mice | High iron absorption | Fe(III)-NTA was absorbed as efficiently as other bioavailable iron forms, but required reduction to Fe(II) prior to uptake. | researchgate.net |
Relevance to Biogeochemical Iron Cycling and Electron Acceptor Function
This compound is highly relevant to the biogeochemical cycling of iron, primarily by serving as an efficient terminal electron acceptor for a variety of microorganisms. nih.govfrontiersin.org The redox transition between the soluble Fe(II) and poorly soluble Fe(III) states is a fundamental process in environmental biogeochemistry, and microbes play a central role in mediating these reactions. nih.gov Because Fe(III)-NTA is soluble and readily available, it is an ideal substrate for studying these microbial processes. frontiersin.org
Many dissimilatory iron-reducing bacteria, such as Geobacter sulfurreducens and Shewanella oneidensis, can utilize Fe(III)-NTA as an electron acceptor to support their respiration. frontiersin.org The Fe(III)-NTA complex is smaller and more permeable to the outer membrane of these bacteria compared to other chelated iron forms like Fe(III)-citrate, allowing for more efficient reduction in the periplasm. frontiersin.org This process is a key step in the iron cycle, returning iron to its more soluble Fe(II) state. nih.gov
Fe(III)-NTA is also implicated in coupled biogeochemical cycles, such as those involving nitrogen and iron. oup.com For example, it has been used as a chelated Fe(III) source in studies of "feammox," an anaerobic process where ammonium (B1175870) (NH₄⁺) is oxidized using Fe(III) as the electron acceptor. oup.com Furthermore, in anoxic environments, strong organic ligands like NTA can enhance the chemical oxidation of Fe(II) by nitrite, a metabolic intermediate of denitrification. nih.govacs.org This highlights the intricate interplay between biological and chemical reactions in the cycling of iron and other essential elements. nih.govacs.org
The table below lists microorganisms and processes where Fe(III)-NTA acts as a key electron acceptor.
| Microorganism / Process | Role of Fe(III)-NTA | Significance | References |
| Geobacter sulfurreducens | Electron Acceptor | Periplasmic cytochrome PpcA can directly reduce Fe(III)-NTA, contributing to the bacterium's iron respiration pathway. | frontiersin.org |
| Shewanella oneidensis | Electron Acceptor | Both outer membrane and periplasmic cytochromes contribute to the global reduction of Fe(III)-NTA. | frontiersin.org |
| Feammox Enrichment Culture | Electron Acceptor | Used to oxidize ammonium to nitrogen gas, demonstrating a link between the iron and nitrogen cycles. | oup.com |
| Nitrate-Reducing Fe(II)-Oxidizing Cultures | Component in Coupled Cycling | NTA enhances the chemical oxidation of Fe(II) by nitrite, linking microbial denitrification to iron oxidation. | nih.govacs.org |
Advanced Methodologies and Computational Approaches in Ferric Nitrilotriacetate Research
Spectroscopic Techniques for Characterization and Interaction Studies
Spectroscopy is a cornerstone in the study of Fe-NTA, providing insights into its structure, complex formation, and interactions with proteins at a molecular level.
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor the formation of Fe-NTA complexes and to study their interactions with proteins, particularly those involved in iron transport and metabolism. up.ac.za The absorption of UV or visible light corresponds to the excitation of outer electrons, providing information about the electronic structure of the molecules involved. up.ac.za
This method has been effectively used to demonstrate the direct reduction of Fe-NTA by cytochrome PpcA from Geobacter sulfurreducens. frontiersin.org In these studies, the distinct spectral features of the oxidized and reduced forms of the cytochrome are monitored upon the addition of Fe-NTA. The oxidized form of PpcA displays a characteristic Soret band at 406 nm, while the reduced form shows a Soret band at 417 nm, a β band at 522 nm, and an α band at 552 nm. frontiersin.org As Fe-NTA is added to a solution of reduced PpcA, the disappearance of the reduced-form peaks and the appearance of the oxidized-form peak confirm that PpcA is capable of reducing Fe-NTA, signifying a direct electron transfer interaction. frontiersin.org
UV-Vis spectroscopy is also employed to characterize iron binding to proteins like transferrin. nih.gov By adding ferric-nitrilotriacetate to an apo-transferrin solution, researchers can monitor the formation of the iron-protein complex by observing changes in the ligand-to-metal charge-transfer (LMCT) band. Saturation of the protein's iron-binding site is achieved when no further changes in the LMCT peak are observed upon subsequent additions of iron. nih.gov Furthermore, studies on the ferric binding protein (nFbp) have utilized UV-Vis spectroscopy to characterize the Fe³⁺-anion interaction where nitrilotriacetate can act as a synergistic anion. nih.gov
Table 1: UV-Vis Spectral Changes in Cytochrome PpcA upon Interaction with Fe-NTA
| PpcA State | Soret Band (nm) | α Band (nm) | β Band (nm) | Observation |
|---|---|---|---|---|
| Oxidized | 406 | - | - | Initial state before reduction. |
| Reduced | 417 | 552 | 522 | State before addition of Fe-NTA. |
| Re-oxidized by Fe-NTA | 406 | Disappears | Disappears | Confirms electron transfer from PpcA to Fe-NTA. |
Data sourced from Frontiers in Microbiology (2018). frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution insights into the binding events between ligands and protein receptors, making it invaluable for studying Fe-NTA interactions at an atomic level. nih.gov Techniques such as 2D ¹H,¹⁵N-HSQC NMR are particularly powerful for identifying the specific amino acid residues at the interface of a protein-ligand complex. frontiersin.org
The interaction between cytochrome PpcA and Fe-NTA has been mapped using this approach. frontiersin.org When Fe-NTA binds to the protein, the chemical environment of the amino acids at the binding site is altered. This change results in chemical shift perturbations or line-width broadening of their corresponding signals in the NMR spectrum. frontiersin.org For the PpcA-Fe-NTA complex, these changes were observed in a positively charged surface region near the protein's heme IV, identifying this area as the primary binding interface. frontiersin.org
Table 2: NMR Methodologies in the Study of PpcA and Fe-NTA Interaction
| NMR Technique | Purpose | Key Finding |
|---|---|---|
| 2D ¹H,¹⁵N-HSQC | Identify protein residues at the binding interface. | Revealed chemical shift perturbations in a positively charged region near heme IV. |
| 2D ¹H,¹³C-HMQC | Monitor heme methyl groups and protein conformation. | Showed line-width broadening for heme IV signals, confirming its role in the interaction while protein structure remained stable. |
Data sourced from Frontiers in Microbiology (2018). frontiersin.org
The toxicity of Fe-NTA is largely attributed to its ability to catalyze the production of highly reactive free radicals. nih.govosri.asia Electron Paramagnetic Resonance (EPR) spectroscopy, combined with the technique of spin trapping, is a definitive method for detecting and identifying these short-lived radical species. wikipedia.org The process involves a short-lived radical reacting with a "spin trap" molecule to form a more stable paramagnetic "spin adduct," which has a characteristic EPR spectrum that allows for the identification of the original radical. wikipedia.org
Commonly used spin traps include α-phenyl N-tertiary-butyl nitrone (PBN) and 5,5-dimethyl-pyrroline N-oxide (DMPO). wikipedia.org Research has shown that the Fe-NTA complex can generate reactive oxygen species (ROS). nih.gov Using PBN as a spin trap, EPR studies detected signals corresponding to PBN spin adducts, indicating that the iron(III)-NTA complex is reduced to its iron(II) form, which then transfers an electron to molecular oxygen to create ROS. nih.gov
In other studies investigating the antioxidant effects of certain compounds against Fe-NTA-induced damage, EPR spin trapping with DMPO was employed. nih.govosri.asia The detection of the characteristic DMPO-OH spin adduct spectrum provided direct evidence for the generation of hydroxyl radicals in the Fe-NTA system, and the attenuation of this signal in the presence of antioxidants demonstrated their radical-scavenging capabilities. nih.govosri.asiaosri.asia
Table 3: EPR Spin Trapping in Fe-NTA Research
| Spin Trap | System | Detected Radical/Adduct | Research Focus |
|---|---|---|---|
| PBN | Fe-NTA complex with (13)C-DMSO | PBN/(13)CH(3) and PBN/OCH(3) adducts | Photo-induced ROS generation by Fe-NTA. nih.gov |
| DMPO | Fe-NTA plus H₂O₂ | DMPO-OH spin adduct | Proving hydroxyl radical generation and testing antioxidant effects. nih.govosri.asia |
Data sourced from PubMed and Anticancer Research. nih.govosri.asianih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Binding Interface Analysis
Analytical Chemistry Techniques for Oxidative Damage Assessment
The free radicals generated by Fe-NTA can inflict significant damage on crucial biomolecules like DNA. Advanced analytical chemistry techniques are essential for quantifying this oxidative damage.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method used to identify and quantify modified DNA bases that result from oxidative stress. colorado.edu This technique typically involves the extraction of DNA, followed by hydrolysis to release the individual bases, and derivatization to make them volatile for GC analysis. colorado.edu Using the selected-ion monitoring (SIM) mode, GC-MS can achieve very low detection limits for specific base damage products. nih.gov
Studies using primary rat hepatocyte cultures have employed GC-MS to investigate the genotoxic effects of Fe-NTA. nih.govoup.com Following exposure to Fe-NTA, a significant increase in the levels of multiple oxidized DNA bases was observed. nih.gov Research identified the accumulation of several oxidation products derived from both purine (B94841) and pyrimidine (B1678525) bases, confirming the pro-oxidant effect of the iron complex. nih.govoup.com This method has been instrumental in quantifying the formation of specific, highly mutagenic lesions in cellular DNA. nih.gov
Table 4: Oxidized DNA Bases Quantified by GC-MS in Fe-NTA Treated Hepatocytes
| Base Category | Identified Oxidation Products |
|---|---|
| Oxidized Purines | 8-oxo-guanine, Xanthine, Fapy-adenine, 2-oxo-adenine |
| Oxidized Pyrimidines | 5-OH-Me-uracil |
Data sourced from Carcinogenesis and Free Radical Biology and Medicine. nih.govoup.com
The Comet Assay, or single-cell gel electrophoresis, is a widely used and sensitive method for detecting DNA strand breaks in individual cells. researchgate.nettandfonline.com In this assay, cells are embedded in an agarose (B213101) gel on a microscope slide, lysed, and then subjected to electrophoresis. researchgate.net Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage directly correlates with the length and intensity of the tail. osri.asia
This technique has been pivotal in demonstrating the DNA-damaging capacity of Fe-NTA in various experimental models. In studies using human T-lymphocytes, exposure to Fe-NTA combined with hydrogen peroxide resulted in significant DNA damage, as visualized by clear comet formation. nih.govosri.asia The damage can be quantified by classifying cells into different classes, from undamaged (class 0) to maximally damaged (class 4), and calculating a total damage score. osri.asia
The assay has also been validated for use in solid tissues. Research involving rats injected with Fe-NTA showed that the compound strongly induced DNA strand breaks in both liver and kidney tissues, confirming its genotoxic potential in vivo. tandfonline.com
Table 5: Findings from Comet Assay Studies on Fe-NTA
| Cell/Tissue Type | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Human T-lymphocytes (Jurkat cells) | Fe-NTA + H₂O₂ | Induced significant DNA damage (comet formation). | nih.govosri.asia |
| Rat Liver and Kidney | Fe-NTA injection (in vivo) | Strongly induced DNA strand breaks. | tandfonline.com |
Data sourced from Anticancer Research and Taylor & Francis Online. nih.govosri.asiatandfonline.com
Biochemical Assays for Oxidative Stress Markers (e.g., SOD, MDA, GSH, Transaminases)
The administration of ferric nitrilotriacetate (Fe-NTA) is a well-established method for inducing oxidative stress in experimental models, leading to tissue injury, particularly in the liver and kidneys. mdpi.comoup.com Researchers employ a variety of biochemical assays to quantify the extent of this oxidative damage by measuring key markers. These assays are crucial for understanding the mechanisms of Fe-NTA toxicity and for evaluating the protective effects of potential antioxidant compounds.
Commonly measured indicators of oxidative stress include the levels of malondialdehyde (MDA), a product of lipid peroxidation, and the status of the primary endogenous antioxidant, reduced glutathione (B108866) (GSH). nih.govresearchgate.net Additionally, the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, glutathione peroxidase (GPx), and glutathione reductase (GR) are assessed to determine the capacity of the cellular defense systems to counteract the Fe-NTA-induced oxidative onslaught. oup.comnih.govnih.gov
Lipid peroxidation is frequently quantified by measuring thiobarbituric acid reactive substances (TBARS), where MDA is a major reactive species. nih.govcdnsciencepub.comcapes.gov.br The assay involves the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored product that can be measured spectrophotometrically. oup.com Studies have shown a significant increase in MDA levels in both liver and kidney tissues following Fe-NTA administration. nih.govcapes.gov.br
The levels of reduced glutathione (GSH) are typically determined using the method developed by Jollow and colleagues, which involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound measured at 412 nm. oup.com Fe-NTA treatment has been shown to cause a significant depletion of hepatic and renal GSH levels. nih.govresearchgate.net
The activity of superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical, is a key marker of antioxidant defense. Its activity can be measured by its ability to inhibit the reduction of nitroblue tetrazolium. tokushima-u.ac.jpnih.gov Similarly, catalase activity, which is responsible for the decomposition of hydrogen peroxide, is assayed by monitoring the rate of H2O2 disappearance at 240 nm. oup.com Studies have reported decreased activities of these antioxidant enzymes following Fe-NTA exposure. nih.govnih.gov
Serum transaminases, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), are well-known biomarkers of liver damage. clevelandclinic.orgamegroups.org Their levels in the blood increase when liver cells are damaged, leading to the leakage of these enzymes into the bloodstream. Fe-NTA administration has been shown to cause a significant elevation in serum ALT and AST levels, indicating hepatic injury. mdpi.comnih.govnih.gov
The following table summarizes the typical effects of this compound administration on key oxidative stress markers as reported in various studies.
| Marker | Typical Effect of Fe-NTA Administration | Tissue/Sample Type | Assay Principle |
| Malondialdehyde (MDA) | Increase | Liver, Kidney, Serum | Reaction with Thiobarbituric Acid (TBA) |
| Reduced Glutathione (GSH) | Decrease | Liver, Kidney | Reaction with DTNB |
| Superoxide Dismutase (SOD) | Decrease | Liver, Kidney | Inhibition of Nitroblue Tetrazolium reduction |
| Catalase | Decrease | Liver, Kidney | Measurement of H2O2 decomposition |
| Alanine Transaminase (ALT) | Increase | Serum | Enzymatic activity assay |
| Aspartate Transaminase (AST) | Increase | Serum | Enzymatic activity assay |
Electrochemical Methods for Redox Characterization of Iron-Nitrilotriacetate Systems
Electrochemical techniques are powerful tools for characterizing the redox behavior of iron-nitrilotriacetate (Fe-NTA) complexes in aqueous solutions. irb.hrresearchgate.net These methods provide valuable insights into the stability, speciation, and electron transfer properties of different Fe-NTA species, which are crucial for understanding their role in biological systems and catalytic processes. irb.hrderpharmachemica.com
Cyclic Voltammetry (CV) is a widely used technique to investigate the redox processes of Fe-NTA complexes. irb.hrderpharmachemica.commorressier.comacs.org In a typical CV experiment, the potential is linearly swept from an initial to a final value and then back again, while the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the electroactive species. Studies using CV have characterized the one-electron reversible reduction of Fe(III)-NTA complexes. researchgate.netresearchgate.net The shape of the cyclic voltammogram can also reveal information about the kinetics of the electron transfer process and the stability of the resulting Fe(II)-NTA complex. For instance, a quasi-reversible process has been observed for the Fe(III)-NTA complex at a platinum electrode. derpharmachemica.com
Differential Pulse Cathodic Voltammetry (DPCV) is another sensitive electrochemical technique employed for the characterization of Fe-NTA systems. irb.hrresearchgate.netresearchgate.net DPCV offers improved resolution and lower detection limits compared to CV. In this method, small pulses of a constant amplitude are superimposed on a linearly increasing voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. DPCV has been used to identify different Fe(III)-NTA species in solution. For example, by titrating an NTA solution with Fe(III), the appearance of different peaks and shoulders in the voltammograms has been attributed to the reduction of complexes such as [Fe(NTA)2]3-. irb.hr
These electrochemical studies are often performed under varying conditions of pH and reactant concentrations to understand the speciation of the iron-NTA system. irb.hrwhiterose.ac.uk The data obtained from these methods are essential for determining the stability constants of the various complexes formed in solution. researchgate.net
The table below provides a summary of the electrochemical techniques used in the study of this compound.
| Electrochemical Technique | Information Obtained | Key Findings for Fe-NTA Systems |
| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer, reaction kinetics. | Characterization of the one-electron reversible/quasi-reversible reduction of Fe(III)-NTA. derpharmachemica.comresearchgate.net |
| Differential Pulse Cathodic Voltammetry (DPCV) | Identification of different species, enhanced sensitivity. | Identification of various Fe(III)-NTA complexes in solution, such as [Fe(NTA)2]3-. irb.hr |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have emerged as indispensable tools for investigating the intricate details of this compound chemistry at the molecular level. These approaches provide insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates (e.g., Fenton Reaction)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the mechanism of the Fenton reaction, where Fe(II) reacts with hydrogen peroxide to produce highly reactive oxygen species, a process known to be influenced by chelating agents like nitrilotriacetate (NTA). researchgate.netnih.gov
DFT calculations have shown that the complexation of Fe(II) with NTA significantly facilitates the activation of hydrogen peroxide (H2O2). researchgate.netnih.gov The calculations suggest that the reaction proceeds through the formation of a ferric-hydroperoxo intermediate, NTA-Fe(III)-OOH. researchgate.netnih.gov The subsequent decay of this intermediate is complex. One proposed pathway involves the disproportionation into NTA-Fe(II)-OH2 and a high-valent iron(IV)-oxo species (NTA-Fe(IV)=O), through a biferric intermediate. researchgate.netnih.gov
These computational studies also indicate that both hydroxyl radicals (•OH) and the Fe(IV)=O species can be generated in the NTA-assisted Fenton system. nih.gov The presence of the polycarboxylate NTA ligand can create an environment that favors the accumulation of H2O2 near the iron center, which can then quench the highly reactive Fe(IV)=O species, explaining why it is often difficult to detect experimentally. researchgate.netnih.gov Furthermore, DFT studies can explore the energetics of different reaction pathways, such as hydrogen abstraction and aldehyde deformylation, by the NTA-Fe(III)-OOH intermediate. nih.gov
Modeling of Iron Species Distribution and Stability in Aqueous Solutions
Computational modeling is crucial for understanding the distribution and stability of various iron-NTA species in aqueous solutions under different conditions, such as pH and the ratio of iron to NTA. researchgate.net These models often involve solving complex equilibrium equations to determine the concentrations of each species present.
The speciation of Fe(III) and Fe(II) complexes can be calculated using software like MINTEQA2, which utilizes critically reviewed thermodynamic stability constants for the various ferric and ferrous complexes. asm.org Such calculations are essential for determining the redox potentials and reaction-free energies under specific experimental conditions. asm.org
More advanced approaches involve using algorithms like the Jenkins-Traub algorithm to solve the high-order polynomial equations that describe the equilibria between iron and NTA over a wide pH range (e.g., 2-12). researchgate.net These models have shown that the stability of Fe-NTA solutions is influenced by the Fe:NTA ratio and the total concentrations, with higher stability observed in dilute solutions and those with an excess of NTA. researchgate.net
The stability constants of various Fe(III)-NTA complexes, including mixed-ligand complexes, have been determined using a combination of experimental techniques and computational fitting of the data. researchgate.netresearchgate.netajol.info These constants are fundamental for accurately modeling the behavior of this compound in diverse chemical and biological environments.
The following table lists some of the iron-nitrilotriacetate species that have been characterized and modeled in aqueous solutions.
| Iron-NTA Species | Method of Characterization/Modeling |
| [Fe(NTA)2]3- | Differential Pulse Cathodic Voltammetry, Speciation Modeling |
| [FeOHNTA]- | Speciation Modeling, Potentiometry |
| NTA-Fe(III)-OOH | Density Functional Theory (DFT) |
| NTA-Fe(IV)=O | Density Functional Theory (DFT) |
Future Research Directions and Perspectives on Ferric Nitrilotriacetate
Elucidation of Unexplored Biochemical Pathways Influenced by Ferric Nitrilotriacetate
While the role of Fe-NTA in inducing renal cell carcinoma and hepatic lipid peroxidation through oxidative stress is well-documented, many biochemical pathways influenced by this compound remain to be fully explored. mdpi.comnih.govnih.gov Current understanding centers on the glutathione-cycle-dependent reduction of the ferric (Fe³⁺) ion in Fe-NTA to the more reactive ferrous (Fe²⁺) ion, which drives the generation of reactive oxygen species (ROS) via the Fenton reaction. mdpi.comnih.gov However, the precise downstream consequences of this initial insult are still being unraveled.
Future studies are needed to clarify the full extent of Fe-NTA's impact on cellular signaling and metabolic networks. For instance, while it is known that Fe-NTA-induced oxidative stress activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant enzymes, the interplay of this response with other critical pathways requires further investigation. nih.gov The role of Heme oxygenase-1 (Hmox1), an enzyme induced by Nrf2, is ambiguous in iron-overload conditions; while it is protective against ROS, the release of free ferrous ions from heme degradation could potentially exacerbate lipid peroxidation. nih.gov
Furthermore, the impact of Fe-NTA on immune cell function is an area ripe for exploration. It has been observed that iron-loaded microglial cells show a weakened response to inflammatory stimuli, but the specific molecular pathways underlying this immunosuppressive effect are unknown. nih.gov Research into how Fe-NTA perturbs iron metabolism in immune cells and the subsequent effects on cytokine signaling and phagocytic function could reveal new aspects of iron-related pathologies. Additionally, studies have demonstrated that the periplasmic cytochrome PpcA from Geobacter sulfurreducens can directly reduce Fe-NTA, suggesting its involvement in microbial iron acquisition and respiratory pathways. frontiersin.org Exploring similar interactions in the context of the mammalian gut microbiome could uncover novel host-pathogen interactions influenced by iron chelates.
Development of Advanced Analytical Tools for In Situ Monitoring of this compound Reactivity
A significant challenge in studying Fe-NTA is the difficulty of monitoring its reactivity and the generation of subsequent ROS in real-time and within a living biological system (in situ). Current methods often rely on endpoint measurements or techniques that lack spatial resolution. For example, spectrophotometry is used to assess the iron-chelating properties of compounds by observing shifts in the absorption spectrum of the Fe-NTA complex. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy, often paired with spin-trapping agents, can detect and identify specific free radicals like the hydroxyl radical (•OH) generated during reactions involving Fe-NTA, but its application in vivo is limited. acs.org
The future in this area lies in the development of sophisticated analytical tools capable of real-time, in situ monitoring. This includes the design and synthesis of novel fluorescent or bioluminescent probes specifically engineered to react with the initial products of Fe-NTA reduction or the subsequent ROS. Genetically encoded sensors, such as HyPer for hydrogen peroxide, have already demonstrated the power of monitoring specific ROS within cellular compartments. nih.gov Creating similar sensors tailored to the redox cycling of iron or the specific free radicals generated by Fe-NTA would be a major advancement.
Advanced imaging techniques are also a promising frontier. High-resolution microscopy could be combined with new probes to visualize the subcellular localization of Fe-NTA-induced oxidative stress, identifying specific organelles that are most vulnerable. This would allow researchers to move beyond generalized measurements of cellular damage and pinpoint the initial sites of reactivity, providing a more mechanistic understanding of Fe-NTA toxicity.
Integration of Multi-Omics Approaches to Understand Systemic Responses to Iron Overload Models
Fe-NTA-induced iron overload triggers a complex cascade of cellular responses affecting gene expression, protein function, and metabolic activity. Understanding this systemic response requires an integrated approach. Multi-omics strategies—combining genomics, transcriptomics, proteomics, and metabolomics—offer a powerful framework for capturing a holistic view of the biological perturbations caused by Fe-NTA.
Recent research has highlighted the potential of such approaches. For example, multi-omics has been used to identify compounds that disrupt iron homeostasis in pathogenic fungi like Candida albicans and to build predictive models for liver diseases. frontiersin.orgfrontiersin.org In the context of Fe-NTA research, transcriptomics can reveal changes in the expression of genes involved in iron metabolism, stress responses, and cell cycle regulation. embopress.org Proteomics can identify proteins that are post-translationally modified (e.g., by oxidation or SUMOylation) in response to oxidative stress, while metabolomics can map the resulting shifts in metabolic pathways, such as altered lipid or amino acid metabolism. embopress.org
A key future direction is to integrate these different layers of omics data to construct comprehensive models of the cellular response to Fe-NTA. frontiersin.org This could help identify novel biomarkers of iron-induced tissue damage and uncover previously unknown signaling nodes that connect iron metabolism to pathological outcomes like cancer. mdpi.comnih.gov For instance, integrating data could clarify how Fe-NTA-induced changes in the expression of iron transporters like ferroportin are coordinated with alterations in the metabolic state of the cell, leading to conditions like ferroptosis, an iron-dependent form of cell death. mdpi.comnih.gov
Exploration of New Computational Models for Predicting Iron-Chelator Reactivity in Complex Biological Environments
The biological activity of Fe-NTA is governed by its chemical reactivity, which is in turn influenced by the complex and dynamic environment within a cell or tissue. Computational modeling provides a powerful tool for simulating and predicting this reactivity. Current models have begun to explore the kinetics of iron release and transport. For example, mathematical models have been used to compare passive-gradient versus facilitated-transport mechanisms for iron release from macrophages, highlighting the active role of the transporter ferroportin. plos.orgresearchgate.net Kinetic models have also been developed to simulate Fenton-mediated hydroxyl radical production by various iron complexes at physiological pH. frontiersin.org
Future research should focus on developing more sophisticated and predictive computational models. These next-generation models could incorporate quantum mechanics/molecular mechanics (QM/MM) approaches to simulate the reduction of Fe-NTA and its subsequent reaction with biological molecules at an electronic level. This could help predict which cellular reductants are most effective at reducing the Fe³⁺ in Fe-NTA and the precise nature of the ROS generated.
Furthermore, systems-level models are needed to predict the behavior of Fe-NTA in a complex biological milieu. Such models would integrate reaction kinetics with transport phenomena and the influence of pH, competing ions, and the presence of various biological ligands. frontiersin.org By simulating the intricate network of reactions, these models could predict the fate of Fe-NTA in different cellular compartments and its off-target effects. Ultimately, robust computational models could accelerate the screening of potential therapeutic iron chelators by predicting their reactivity and ability to counteract the toxic effects of iron overload, providing a valuable complement to experimental studies.
Q & A
Q. What is the standard protocol for preparing Fe-NTA solutions in experimental settings?
Fe-NTA is typically prepared by mixing ferric nitrate (0.16 mmol) with a fourfold molar excess of disodium nitrilotriacetate (0.64 mmol) in aqueous solution. The pH is adjusted to 7.4 using sodium bicarbonate, yielding a final iron concentration of ~9 mg Fe/10 ml. Fresh preparation is critical to avoid iron precipitation and maintain reactivity .
Q. How is Fe-NTA utilized to induce oxidative stress in vivo?
Fe-NTA generates hydroxyl radicals via Fenton reactions, causing lipid peroxidation, DNA damage, and tissue injury. In mice, intraperitoneal administration (e.g., 9 mg Fe/kg body weight) induces acute renal and hepatic toxicity, validated by biomarkers like 8-hydroxy-deoxyguanosine (8-OH-dG) for oxidative DNA lesions .
Q. What are the primary mechanisms underlying Fe-NTA toxicity?
Fe-NTA’s chelated iron catalyzes redox cycling, producing reactive oxygen species (ROS). This disrupts cellular homeostasis, leading to lipid peroxidation (e.g., elevated malondialdehyde levels), DNA strand breaks, and apoptosis. Studies in V79 cells show a direct correlation between ROS levels and sister chromatid exchanges .
Advanced Research Questions
Q. How can Fe-NTA be employed to model renal carcinogenesis in rodents?
Fe-NTA induces renal cell carcinoma (RCC) in male Wistar rats with ~90% tumor incidence. The protocol involves repeated intraperitoneal injections (e.g., 3 mg Fe/rat twice weekly for 12 weeks), mimicking chronic oxidative stress and tubular damage observed in human RCC. Histopathological analysis and tumor marker validation (e.g., TGF-α overexpression) are critical for reproducibility .
Q. What experimental strategies resolve contradictions in Fe-NTA’s pro-oxidant vs. antioxidant effects?
Contradictions arise from dose-dependent responses and assay conditions. For example, co-administration with antioxidants like BHT mitigates Fe-NTA-induced hepatotoxicity but may alter redox signaling. Methodologically, parallel experiments using ROS scavengers (e.g., catalase) and real-time ROS probes (e.g., DCFH-DA) clarify context-specific effects .
Q. How does Fe-NTA interact with transferrin in iron-binding studies?
In calorimetric assays, Fe-NTA binds reversibly to transferrin’s N-terminal site with exothermic contact binding (ΔH = −15 kcal/mol) followed by slower bicarbonate insertion (ΔH = +5 kcal/mol). Competitive binding assays with apo-transferrin and isotopic labeling (e.g., ⁵⁵Fe) differentiate site-specific affinity and kinetics .
Q. What methodologies quantify Fe-NTA’s genotoxicity in vitro and in vivo?
- In vitro : Comet assay for DNA strand breaks in V79 cells; γ-H2AX foci quantification for double-strand breaks.
- In vivo : HPLC-ECD detection of 8-OH-dG in renal DNA; micronucleus assay in bone marrow cells. Dose-response validation and negative controls (e.g., iron-free NTA) are essential to exclude confounding effects .
Methodological Considerations
Q. How to optimize Fe-NTA concentrations for enzyme activity assays (e.g., sulfite oxidase)?
Fe-NTA serves as an electron acceptor in sulfite oxidase assays. Titration curves (0.1–1.0 mM Fe-NTA) determine saturating conditions, with activity measured spectrophotometrically at 420 nm (ferrous-TPTZ complex formation). Interference from residual iron is minimized by dialysis or chelator quenching .
Q. What are the pitfalls in interpreting Fe-NTA’s role in lipid peroxidation studies?
- Artifacts from auto-oxidation during sample storage.
- Non-specific binding to cellular components (e.g., membranes), quantified via iron-specific fluorescent probes (e.g., Phen Green SK). Parallel assays with iron chelators (e.g., deferoxamine) confirm Fe-NTA-specific effects .
Data Interpretation and Reproducibility
Q. How to address variability in Fe-NTA-induced tumorigenesis across rodent strains?
Genetic susceptibility (e.g., Wistar vs. Sprague-Dawley rats) influences tumor incidence. Baseline oxidative stress biomarkers (e.g., glutathione levels) and histopathology should be compared pre- and post-treatment. Standardized protocols for injection frequency, Fe-NTA purity (>98%), and animal age/weight reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
